Cathepsin E is classified under the enzyme commission number EC 3.4.23.34. It is primarily sourced from human gastric mucus, human erythrocytes, and various tissues such as rat spleen and epidermis . This enzyme is part of the broader family of cysteine proteases, which are characterized by their catalytic mechanism involving a cysteine residue in their active site.
The synthesis of cathepsin E involves several steps:
The purification process often includes steps like ammonium sulfate precipitation and ion-exchange chromatography to isolate the enzyme from other proteins present in the source material .
The molecular structure of cathepsin E reveals that it exists predominantly as a disulfide-linked dimer, which contributes to its stability and activity in acidic environments (pH 2.5 to 5.5) where it operates optimally . The active site of cathepsin E comprises crucial residues including Asp98, Asp283, and Thr284, which are integral to its enzymatic function .
In terms of structural data, three-dimensional modeling based on homology with human cathepsin E has shown high sequence identity (82%) between mouse and human variants, indicating conserved functional properties across species .
Cathepsin E catalyzes the hydrolysis of peptide bonds in proteins through a two-step mechanism involving the formation of a tetrahedral intermediate. The reaction is initiated by the nucleophilic attack of water on the carbonyl carbon of the substrate's peptide bond, facilitated by the catalytic residues in its active site. The pH significantly influences the reaction rates; optimal activity occurs at acidic pH levels .
The enzyme's specificity can vary based on substrate structure, with studies identifying numerous cleavage sites across different proteins using proteomic approaches .
The mechanism by which cathepsin E exerts its effects involves several steps:
This process is crucial for various physiological functions, including antigen processing in immune responses and protein turnover within cells .
Cathepsin E has several scientific applications:
The CTSE gene (HGNC:2530) is located on chromosome 1q32.1 and comprises nine exons spanning ~14.6 kb. It encodes a 1,191 bp open reading frame that produces a 42 kDa aspartic protease [2] [6]. Alternative splicing generates three primary transcript variants:
Variant 2 is pathologically significant, detected in gastric adenocarcinoma cells and HeLa cells. Biochemical studies confirm its enzymatic inactivity due to disrupted active site architecture and propensity for β-sheet oligomerization [1] [6].
Table 1: CTSE Splicing Variants and Functional Properties
Variant | Exon Structure | Protein Features | Catalytic Activity | Associated Conditions |
---|---|---|---|---|
Variant 1 | Full-length (exons 1–9) | Mature enzyme with two Asp-Thr-Gly motifs | Active | Normal immune function |
Variant 2 | Exon 7 deletion | Truncated C-terminus; single active site motif | Inactive | Gastric carcinomas |
Variant 3 | 15 bp insert (exons 4–5) | Altered propeptide region | Active | Human intestinal expression |
Cathepsin E adopts a bilobal tertiary structure typical of aspartic proteases, with each lobe contributing one catalytic aspartate residue (Asp37/Asp219) within the conserved Asp-Thr-Gly motif. The active site cleft accommodates substrate binding through hydrophobic pockets and hydrogen-bonding networks [3] [9]. Comparative modeling using the cathepsin E intermediate structure (PDB:1TZS) reveals:
Structural distinctions from homologous enzymes include:
Table 2: Structural Comparison of Aspartic Proteases
Feature | Cathepsin E | Cathepsin D | BACE1 |
---|---|---|---|
Active Site Motifs | Asp37-Thr38-Gly39; Asp219-Thr220-Gly221 | Asp103/Thr104/Gly105; Asp293/Thr294/Gly295 | Asp93/Thr94/Gly95; Asp289/Thr290/Gly291 |
pH Optimum | 3.5–4.0 | 3.0–4.0 | 4.5–5.5 |
Substrate Binding | Prefers hydrophobic residues (Phe, Leu) | Broader specificity | Cleaves amyloid precursor protein |
Unique Elements | Hinge-mediated pH gating | Lysosomal targeting motifs | Transmembrane domain |
Cathepsin E exhibits cleavage preference for peptides with hydrophobic residues (Phe, Leu) at P1 and P1′ positions. Its endopeptidase activity targets both protein substrates (e.g., α₂-macroglobulin, neurotensin) and synthetic probes [4] [7]. Key kinetic parameters include:
Table 3: Kinetic Parameters for Cathepsin E Substrates
Substrate | KM (µM) | kcat (s⁻¹) | kcat/KM (µM⁻¹s⁻¹) | Selectivity vs. Cathepsin D |
---|---|---|---|---|
Hemoglobin | 1.90 | 19.4 | 10.2 | 11-fold higher |
Mca-Ala-Gly-Phe-Ser-Leu*Pro-Ala-Lys(Dnp)-DArg | 19.37 | 322.5 | 16.7 | 265-fold higher |
Insulin B chain (oxidized) | 3.2 | 39.1 | 12.2 | Comparable |
Cathepsin E functions optimally at pH 3.5–5.0 but retains partial activity up to pH 6.5 due to structural adaptations:
Variant 2 remains inactive across all pH ranges due to its misfolded β-sheet structure. Circular dichroism spectra show pH-independent structural stability loss compared to the wild-type enzyme [1] [6].
Table 4: pH-Dependent Properties of Cathepsin E
Property | pH 3.5–4.0 (Optimal) | pH 5.0–6.0 (Suboptimal) | pH > 6.5 (Inactive) |
---|---|---|---|
Enzymatic Activity | Full activation | 40–60% activity reduction | Undetectable activity |
Structural State | Stable, closed active cleft | Partially unfolded hinge region | Irreversible unfolding |
Oligomerization | Monomeric | Transient dimers | β-sheet aggregates (Variant 2) |
Physiological Role | Antigen processing | Early endosome function | Extracellular inactivation |
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